molecular formula C15H15N5O3S B11629920 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one

Cat. No.: B11629920
M. Wt: 345.4 g/mol
InChI Key: UCUSKZJEPGFMAZ-UHFFFAOYSA-N
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Description

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a benzimidazole moiety linked to a pyrimidinone structure via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one typically involves multiple steps. One common route starts with the nitration of benzimidazole to introduce the nitro group. This is followed by the alkylation of the benzimidazole with a suitable alkylating agent to introduce the methylsulfanyl group. The final step involves the condensation of the modified benzimidazole with a propyl-substituted pyrimidinone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzimidazole and pyrimidinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole and pyrimidinone derivatives.

Scientific Research Applications

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The benzimidazole moiety can interact with DNA and proteins, disrupting their function. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
  • 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-ethylpyrimidin-4(3H)-one
  • 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-butylpyrimidin-4(3H)-one

Uniqueness

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a sulfanyl bridge provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O3S/c1-2-3-9-6-14(21)19-15(16-9)24-8-13-17-11-5-4-10(20(22)23)7-12(11)18-13/h4-7H,2-3,8H2,1H3,(H,17,18)(H,16,19,21)

InChI Key

UCUSKZJEPGFMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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